

Commercial Suppliers of (2H12)Cyclohexanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (2H12)Cyclohexanol

Cat. No.: B1349753

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For researchers, scientists, and drug development professionals requiring (2H12)Cyclohexanol, also known as Cyclohexanol-d12, for their work, a clear understanding of the commercial landscape is crucial. This deuterated solvent is a vital tool, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves to dissolve analytes without introducing interfering proton signals. This guide provides an in-depth overview of commercial suppliers, their product specifications, and a general workflow for its application in research.

Summary of Commercial Suppliers and Product Specifications

(2H12)Cyclohexanol is available from several reputable chemical suppliers who specialize in stable isotope-labeled compounds. The primary specifications to consider are isotopic purity (atom % D) and chemical purity. The following table summarizes the offerings from key suppliers based on currently available data.

Supplier	Product Name/Synonym	CAS Number	Isotopic Purity (atom % D)	Chemical Purity
Sigma-Aldrich	Cyclohexanol-d12	66522-78-9	≥98% ^[1]	≥98% (CP)
Eurisotop	CYCLOHEXANOL (D12, 98%)	66522-78-9	Not specified	98% ^[2]
LGC Standards	Cyclohexanol-d12	66522-78-9	98% ^[3]	min 98% ^[3]
ChemicalBook	CYCLOHEXANOL-D12	66522-78-9	98+% (for NMR)	99.0% (from some suppliers) ^[4]

Note: "CP" denotes chemically pure. Data is subject to change and researchers are advised to consult the suppliers' websites for the most current information and available package sizes.

Experimental Protocols: A General Workflow for NMR Sample Preparation

While specific experimental protocols are highly dependent on the analyte and the research objectives, a general workflow for the use of **(2H12)Cyclohexanol** as an NMR solvent can be outlined. The primary goal is to prepare a homogeneous solution of the sample at a suitable concentration for NMR analysis.

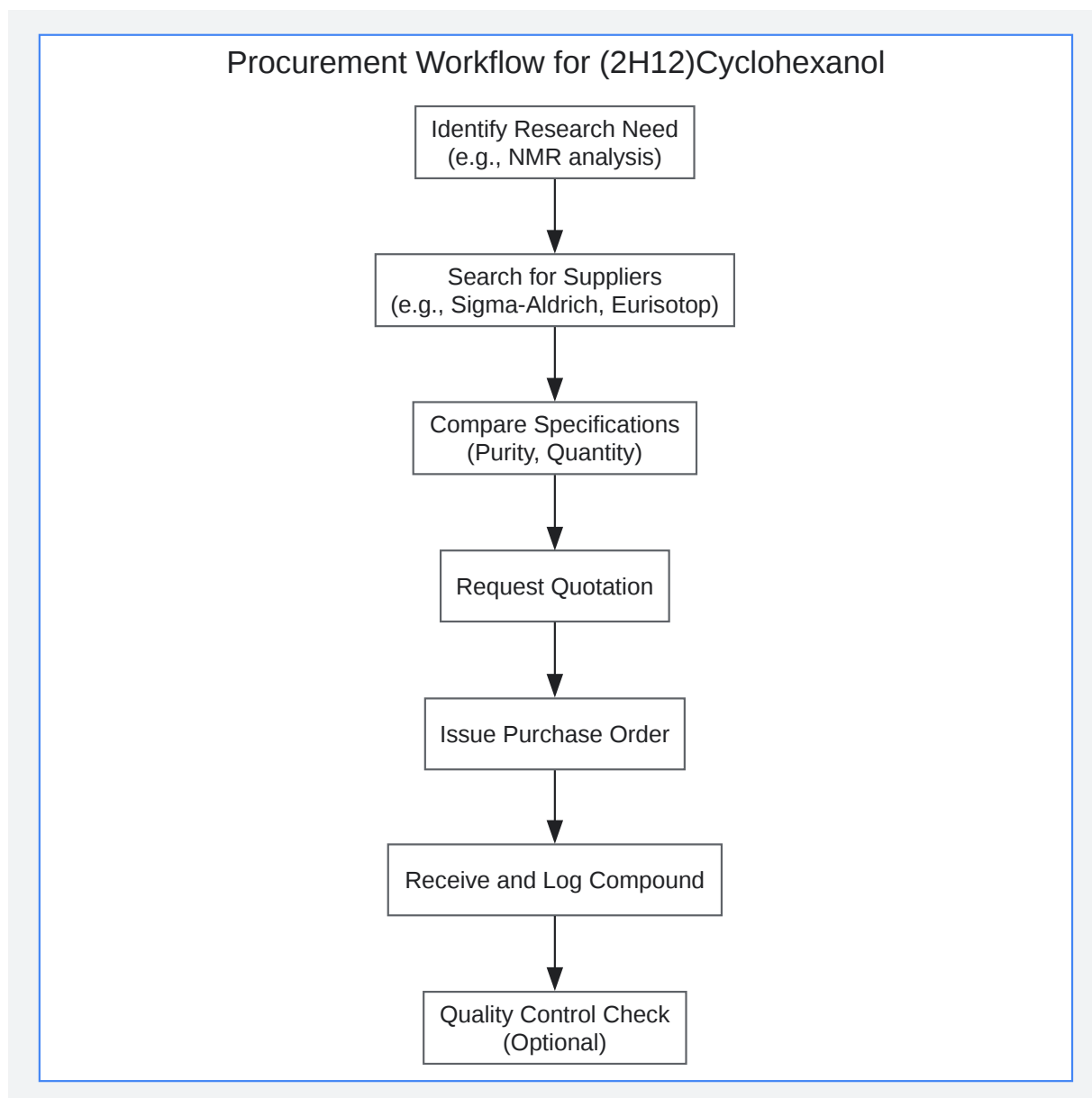
Methodology:

- **Solvent Selection and Preparation:** Ensure the **(2H12)Cyclohexanol** is of the required purity for the experiment. If necessary, the solvent can be further dried using molecular sieves to remove any residual water, which can interfere with the NMR spectrum.
- **Sample Weighing:** Accurately weigh a precise amount of the analyte using an analytical balance. The amount will depend on the sample's molecular weight and the desired concentration for the NMR experiment.

- **Dissolution:** Transfer the weighed sample into a clean, dry NMR tube. Using a calibrated pipette, add the required volume of **(2H12)Cyclohexanol** to the NMR tube to achieve the target concentration.
- **Homogenization:** Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visual inspection should confirm a clear, particulate-free solution. For sparingly soluble samples, gentle heating or sonication may be required.
- **Transfer and Analysis:** Carefully place the NMR tube into the NMR spectrometer's spinner turbine. Following the instrument's standard operating procedures, acquire the NMR spectrum. The absence of significant solvent protons in the ^1H NMR spectrum will allow for clear observation of the analyte's signals.

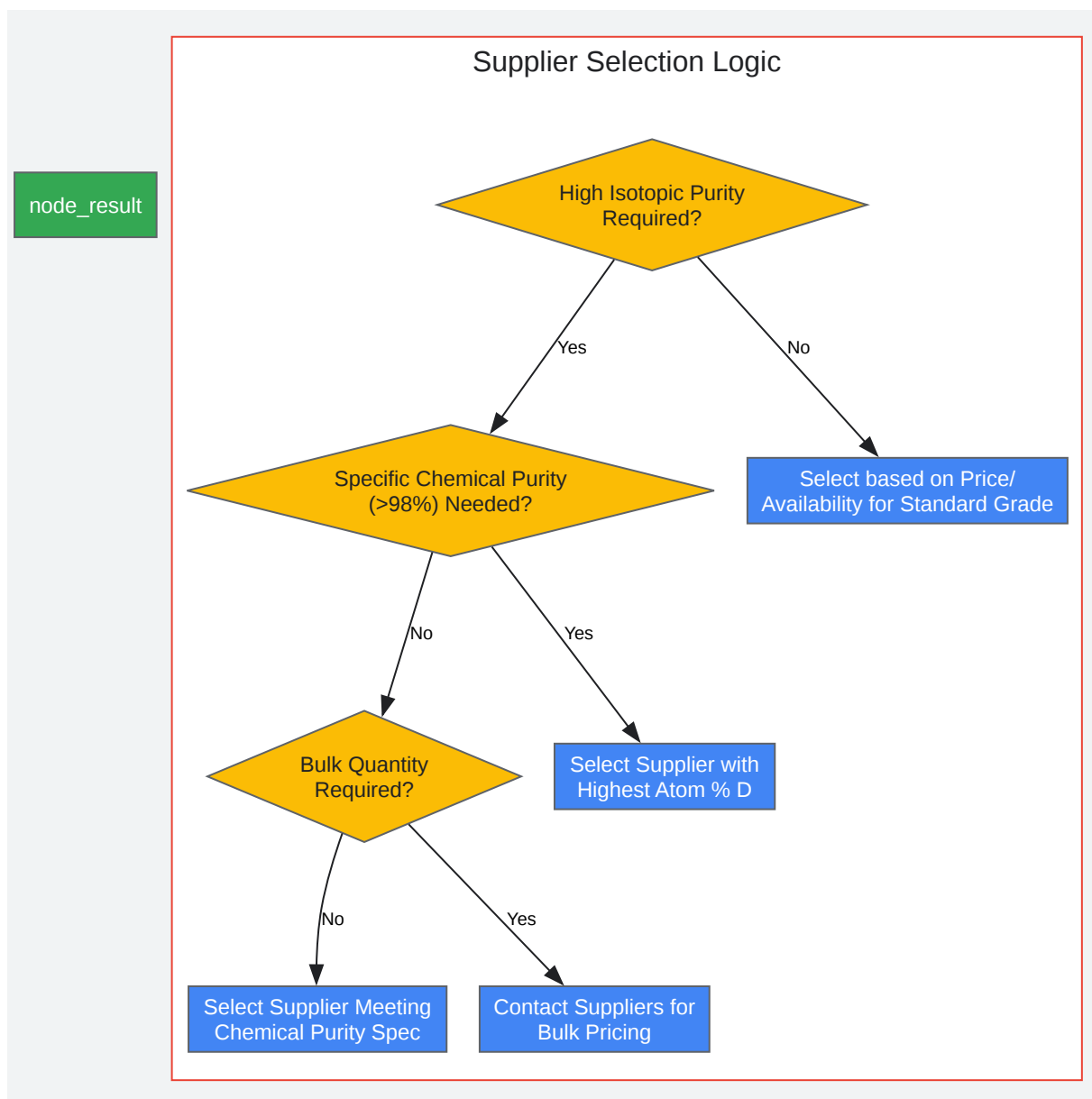
Visualizing Workflows and Relationships

To further aid researchers, the following diagrams illustrate a typical procurement workflow and a decision-making process for supplier selection.



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Caption: Procurement workflow for acquiring **(2H12)Cyclohexanol**.



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Caption: Decision tree for selecting a **(2H12)Cyclohexanol** supplier.

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